Ureido Group vs. Free Amine pKa: Impact on Reactivity and Purification
The target compound's ureido group elevates the carboxylic acid pKa to 3.94 compared to 2.29 for 1-aminocyclopropane-1-carboxylic acid (ACC) . This difference of 1.65 log units indicates that the target compound is a significantly weaker acid, which can be leveraged for differential extraction or ion-exchange purification in synthetic workflows where ACC's higher acidity leads to unwanted partitioning.
| Evidence Dimension | Acid Dissociation Constant (pKa) of Carboxylic Acid Group |
|---|---|
| Target Compound Data | pKa = 3.94 ± 0.20 (Predicted) |
| Comparator Or Baseline | 1-Aminocyclopropane-1-carboxylic acid (ACC), pKa = 2.29 ± 0.20 (Predicted) |
| Quantified Difference | ΔpKa = +1.65 |
| Conditions | Predicted values from ChemicalBook; consistent with ACD/Labs software |
Why This Matters
A higher pKa simplifies purification by liquid-liquid extraction and influences the compound's stability and reactivity in coupling reactions, making it preferable for solid-phase peptide synthesis where acidic deprotection conditions are used.
